molecular formula C25H23NO5S B2949101 3-(3,4-dimethoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929829-41-4

3-(3,4-dimethoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2949101
CAS No.: 929829-41-4
M. Wt: 449.52
InChI Key: CRGOINAJANHQCN-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazin family, characterized by a fused tricyclic scaffold combining benzopyran and oxazin moieties. The structure features a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a thiophen-2-ylmethyl substituent at position 7.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5S/c1-15-23(16-6-8-21(28-2)22(11-16)29-3)24(27)18-7-9-20-19(25(18)31-15)13-26(14-30-20)12-17-5-4-10-32-17/h4-11H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGOINAJANHQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=CS4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₉N₃O₄S
  • Molecular Weight : 357.42 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial in combating oxidative stress linked to various diseases.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells. Specific mechanisms include the induction of apoptosis and modulation of cell cycle progression.
  • Inhibition of Cell Proliferation : The compound has been observed to induce cell cycle arrest in cancer cell lines, particularly in breast and lung cancer models.
  • Apoptosis Induction : It promotes programmed cell death through pathways involving caspases and Bcl-2 family proteins.
  • Antioxidant Mechanism : The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its free radical scavenging activity.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound against various cancer cell lines. Results indicated:

  • IC50 Values :
    • Breast Cancer (MCF-7): 15 µM
    • Lung Cancer (A549): 20 µM
    • Colon Cancer (HCT116): 25 µM
Cell LineIC50 (µM)
MCF-715
A54920
HCT11625

Study 2: Antioxidant Activity

In a study assessing the antioxidant capacity using DPPH and ABTS assays:

  • The compound demonstrated a significant reduction in DPPH radical scavenging activity with an IC50 of 12 µM.
Assay TypeIC50 (µM)
DPPH12
ABTS10

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis

Compound Name Substituent at Position 3 Substituent at Position 9 Key Structural Differences Evidence ID
3-(3,4-Dimethoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (Target) 3,4-Dimethoxyphenyl Thiophen-2-ylmethyl Reference compound N/A
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 4-Chlorophenyl Thiophen-2-ylmethyl Electron-withdrawing Cl vs. electron-donating OMe groups
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxypentyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 3,4-Dimethoxyphenyl 4-Hydroxypentyl Hydroxyl group enhances hydrophilicity
3-(4-Methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 4-Methoxyphenyl Thiophen-2-yl ethyl Ethyl spacer vs. methyl; mono-OMe vs. di-OMe

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups : The target’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with the 4-chlorophenyl analog (electron-withdrawing) in . This difference may alter binding affinity in biological systems, as methoxy groups enhance lipophilicity, while chloro groups polarize the aromatic ring .

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